![molecular formula C9H5IN4 B13360137 (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile](/img/structure/B13360137.png)
(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of an iodo-substituted triazolopyridine ring system attached to an acrylonitrile moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Acrylonitrile Substitution: The final step involves the coupling of the iodinated triazolopyridine with acrylonitrile. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The triazolopyridine ring can undergo oxidation or reduction under suitable conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are commonly employed.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or amino derivatives, while cross-coupling reactions can produce various biaryl or alkyne-linked compounds.
科学研究应用
(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用机制
The mechanism of action of (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridine core can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context and application.
相似化合物的比较
Similar Compounds
- (E)-3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile
- (E)-3-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile
- (E)-3-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile
Uniqueness
The presence of the iodine atom in (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile imparts unique electronic and steric properties compared to its bromo, chloro, and fluoro analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
属性
分子式 |
C9H5IN4 |
|---|---|
分子量 |
296.07 g/mol |
IUPAC 名称 |
(E)-3-(6-iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5IN4/c10-7-3-4-9-12-6-13-14(9)8(7)2-1-5-11/h1-4,6H/b2-1+ |
InChI 键 |
AQEMUPUSXROCGX-OWOJBTEDSA-N |
手性 SMILES |
C1=CC2=NC=NN2C(=C1I)/C=C/C#N |
规范 SMILES |
C1=CC2=NC=NN2C(=C1I)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)
![3-Amino-4H-pyrido[1,2-a]pyrazin-4-one](/img/structure/B13360064.png)

![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)
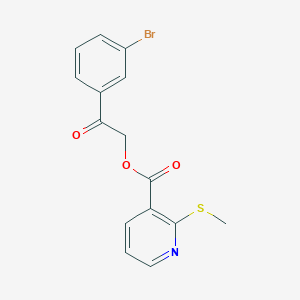
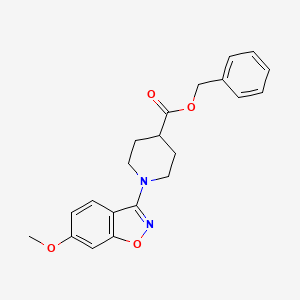
![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360092.png)
![3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B13360096.png)
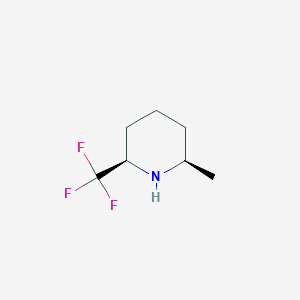
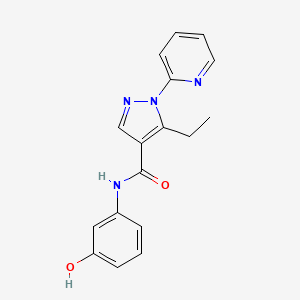
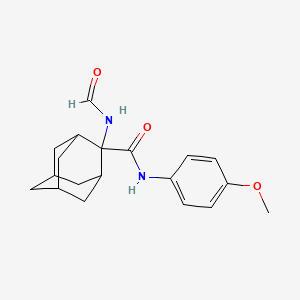
![methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13360120.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360126.png)
